Di-1-adamantylphosphine
Overview
Description
Di-1-adamantylphosphine, also known as bis(adamant-1-yl)phosphine, is an organophosphorus compound characterized by the presence of two adamantyl groups attached to a phosphorus atom. The adamantyl group is a bulky, cage-like structure derived from adamantane, which imparts unique steric and electronic properties to the compound. This compound is widely used as a ligand in various catalytic processes due to its ability to stabilize reactive intermediates and enhance the selectivity of reactions.
Mechanism of Action
Target of Action
Di-1-adamantylphosphine is primarily used as a catalyst in various chemical reactions . It is a phosphine ligand , which means it can bind to a metal center and influence its reactivity . The primary targets of this compound are therefore the metal centers in these reactions.
Mode of Action
This compound interacts with its targets by donating electron density to the metal center . This interaction can activate the metal center and facilitate various types of cross-coupling reactions, such as the Heck and Suzuki coupling reactions . The electron-rich nature of this compound makes it particularly effective in these roles .
Biochemical Pathways
As a catalyst, this compound does not directly participate in biochemical pathways. Instead, it facilitates chemical reactions that may be part of larger synthetic processes. For example, it can be used to catalyze the formation of carbon-carbon bonds in organic synthesis, which is a key step in the synthesis of many complex organic molecules .
Pharmacokinetics
Like other phosphine ligands, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it can increase the rate of these reactions and improve their efficiency . On a molecular level, this involves the formation of new chemical bonds. On a cellular level, the effects would depend on the specific reaction being catalyzed.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of oxygen or moisture can lead to the oxidation of the phosphine ligand, which may reduce its effectiveness . Additionally, the temperature and pressure of the reaction environment can also affect the efficiency of the catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-1-adamantylphosphine can be synthesized through several methods. One common approach involves the reaction of adamantylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine. Another method involves the reaction of adamantyl lithium with phosphorus trichloride, followed by reduction with lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, this compound is typically produced through a multi-step process involving the preparation of adamantyl halides, followed by their reaction with phosphorus trichloride and subsequent reduction. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Di-1-adamantylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound oxide can regenerate the parent phosphine.
Substitution: The phosphine can participate in substitution reactions, where the adamantyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Substitution reactions typically involve the use of halogenated reagents under mild conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: Regenerated this compound.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Di-1-adamantylphosphine has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a stabilizing agent for reactive intermediates in biochemical reactions.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials due to its unique properties and reactivity.
Comparison with Similar Compounds
Di-1-adamantylphosphine can be compared with other similar compounds, such as:
Di-tert-butylphosphine: Both compounds are bulky phosphines, but this compound has a more rigid and sterically demanding structure, which can lead to different reactivity and selectivity in catalytic processes.
Di-1-adamantylchlorophosphine: This compound is a chlorinated derivative of this compound and can be used as a precursor for the synthesis of other phosphine derivatives.
Di-1-adamantylphosphinous acid: This compound is an oxidized form of this compound and can be used in different catalytic applications due to its distinct electronic properties.
Properties
IUPAC Name |
bis(1-adamantyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRZOLBZYZWQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454433 | |
Record name | Di-1-adamantylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131211-27-3 | |
Record name | Di-1-adamantylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131211-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-1-adamantylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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